2-Pyrrolidin-1-ylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Pyrrolidin-1-ylnicotinamide” is a chemical compound that is used in various fields of research . It is a part of the pyrrolidine family, which is a group of compounds containing a five-membered ring with nitrogen as one of the members .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “this compound”, often involves the use of cyclic or acyclic precursors . The synthetic strategies can be divided into two main types: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists . The structure of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
The chemical reactions of “this compound” involve reactions with (hetero)aromatic C-nucleophiles . The reaction conditions and the synthesis of the compounds are reported in the literature .Scientific Research Applications
Enantioselective Preparation of Pharmaceutical Precursors
2-Pyrrolidin-1-ylnicotinamide derivatives play a crucial role in the pharmaceutical industry, particularly in the enantioselective preparation of active pharmaceutical ingredients (APIs) like levetiracetam, a medication used to treat epilepsies. An example is the enzymatic dynamic kinetic resolution used for preparing levetiracetam precursors, which demonstrates the potential of enzymes like nitrile hydratases in forming enantioenriched N-heterocyclic amides such as nicotinamide (Grill et al., 2021).
Antimalarial Drug Development
Compounds with this compound structure have shown promising applications in antimalarial drug development. Derivatives like 1-(pyridin-4-yl)pyrrolidin-2-one have been identified as novel scaffolds targeting Plasmodium cytoplasmic prolyl-tRNA synthetase, demonstrating potent activity against resistant strains of Plasmodium falciparum and offering a new avenue for antimalarial prophylactic agents (Okaniwa et al., 2021).
Chemistry of Pyridinium Salts
The study of structurally diverse pyridinium salts, including those related to this compound, is significant in understanding their roles in various research areas. These compounds are integral in the development of materials science, antimicrobial, anti-cancer, and anti-malarial agents, and have applications in biological issues related to gene delivery (Sowmiah et al., 2018).
Novel Antitumor Agents
Pyrrolidin-1-ylnicotinamide derivatives have shown potential in cancer treatment, particularly in the development of novel antitumor agents. For example, certain pyrrolidin-2-one derivatives have been identified as potent inhibitors of human nicotinamide phosphoribosyltransferase, an enzyme relevant in cancer research (Giannetti et al., 2013).
Inhibition of Tryptophan 2,3-Dioxygenase in Cancer Treatment
Innovative compounds involving pyrrolidine structures, like 3-(indol-3-yl)pyridine derivatives, are being explored for their role in inhibiting Tryptophan 2,3-Dioxygenase (TDO-2). This is particularly relevant in cancer treatment, as well as in addressing neurodegenerative disorders and chronic viral infections (Abdel-Magid, 2017).
Catalytic Asymmetric Synthesis
This compound and its derivatives are important in catalytic asymmetric synthesis, especially in the formation of stereochemically diverse pyrrolidines. These compounds are essential in synthetic and medicinal chemistry, providing versatile methods for creating different stereochemical patterns in enantioselective pyrrolidine synthesis (Adrio & Carretero, 2019).
Mechanism of Action
While the specific mechanism of action for “2-Pyrrolidin-1-ylnicotinamide” is not mentioned in the sources, pyrrolidine compounds are known to have a variety of biological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9(14)8-4-3-5-12-10(8)13-6-1-2-7-13/h3-5H,1-2,6-7H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCQXTPCAFJRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.